molecular formula C6H14NO8P B1203484 1-Amino-1-deoxy-scyllo-inositol 4-phosphate

1-Amino-1-deoxy-scyllo-inositol 4-phosphate

Cat. No. B1203484
M. Wt: 259.15 g/mol
InChI Key: AYESCHMRXGYEFV-UYSNGIAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-1-deoxy-scyllo-inositol 4-phosphate is a scyllo-inositol phosphate having a monophosphate group at the 4-position as well as the hydroxy group at the 1-position replaced by an amino group. It is a conjugate acid of a 1-ammonio-1-deoxy-scyllo-inositol 4-phosphate(1-).

Scientific Research Applications

Synthesis and Physicochemical Properties

1-Amino-1-deoxy-scyllo-inositol 4-phosphate has been explored in the context of inositol phosphate analogues. Riley et al. (1998) described the synthesis of a conformationally restricted cyclic phosphate analogue of inositol trisphosphate, which is significant for understanding the physicochemical properties of these compounds (Riley et al., 1998).

Biosynthesis in Antibiotics

Research by Yu and Spencer (2001) and Walker (1974) highlighted the role of derivatives like 1-Amino-1-deoxy-scyllo-inositol 4-phosphate in the biosynthesis of aminoglycoside antibiotics, suggesting its importance in medical applications (Yu & Spencer, 2001); (Walker, 1974).

Glycosyl-Inositol Derivatives

Research into glycosyl-inositol derivatives, which includes compounds like 1-Amino-1-deoxy-scyllo-inositol 4-phosphate, provides insights into their potential applications in biological systems and therapeutic contexts (Berlin, Zhang, & Shen, 1991).

Enzyme Inhibition in Biosynthesis

Crossman et al. (2008) synthesized a derivative to probe the mechanism of a zinc-dependent metalloenzyme in glycosylphosphatidylinositol biosynthesis, underlining the compound's relevance in biochemical pathways (Crossman, Urbaniak, & Ferguson, 2008).

Substrate Specificity in Antibiotic Biosynthesis

The specificity of enzymes like 2-deoxy-scyllo-inosose synthase, crucial in the biosynthesis of aminoglycoside antibiotics, has been studied to understand the role of 1-Amino-1-deoxy-scyllo-inositol 4-phosphate derivatives in this pathway (Iwase, Kudo, Yamauchi, & Kakinuma, 1998).

properties

Product Name

1-Amino-1-deoxy-scyllo-inositol 4-phosphate

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

IUPAC Name

[(2R,3S,5R,6S)-4-amino-2,3,5,6-tetrahydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H14NO8P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-6,8-11H,7H2,(H2,12,13,14)/t1?,2-,3+,4+,5-,6?

InChI Key

AYESCHMRXGYEFV-UYSNGIAKSA-N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)OP(=O)(O)O)O)O

SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-1-deoxy-scyllo-inositol 4-phosphate
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1-Amino-1-deoxy-scyllo-inositol 4-phosphate
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1-Amino-1-deoxy-scyllo-inositol 4-phosphate
Reactant of Route 4
1-Amino-1-deoxy-scyllo-inositol 4-phosphate
Reactant of Route 5
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Reactant of Route 6
1-Amino-1-deoxy-scyllo-inositol 4-phosphate

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